

Spectroscopic Profile of 4-Benzylxy-3-methoxybenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxy-3-methoxybenzyl alcohol

Cat. No.: B139953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzylxy-3-methoxybenzyl alcohol** (CAS No: 33693-48-0), a key intermediate in organic synthesis. The document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

- IUPAC Name: (4-(Benzylxy)-3-methoxyphenyl)methanol
- Molecular Formula: C₁₅H₁₆O₃
- Molecular Weight: 244.29 g/mol
- Appearance: White crystalline powder

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4-Benzylxy-3-methoxybenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30-7.45	m	5H	Ar-H (benzyl group)
~6.90	m	3H	Ar-H (substituted ring)
~5.10	s	2H	-OCH ₂ - (benzyl)
~4.55	s	2H	-CH ₂ OH
~3.85	s	3H	-OCH ₃
~1.60	br s	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Chemical Shift (δ) ppm	Assignment
~149.5	C-O (aromatic)
~147.0	C-O (aromatic)
~137.0	C (quaternary, aromatic)
~133.0	C (quaternary, aromatic)
~128.5	Ar-C (benzyl)
~128.0	Ar-C (benzyl)
~127.5	Ar-C (benzyl)
~120.0	Ar-C
~113.5	Ar-C
~111.5	Ar-C
~71.0	-OCH ₂ - (benzyl)
~65.0	-CH ₂ OH
~56.0	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	C-H stretch (aromatic)
~2930, 2870	Medium	C-H stretch (aliphatic)
~1600, 1510	Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1030	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can provide valuable information about the structure of the molecule.

m/z	Relative Intensity (%)	Assignment
244	Moderate	[M] ⁺ (Molecular ion)
153	Moderate	[M - C ₇ H ₇] ⁺
137	Moderate	[M - C ₇ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Benzylxy-3-methoxybenzyl alcohol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

- Ensure the sample is fully dissolved.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the ^{13}C NMR spectrum, often with proton decoupling to simplify the spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

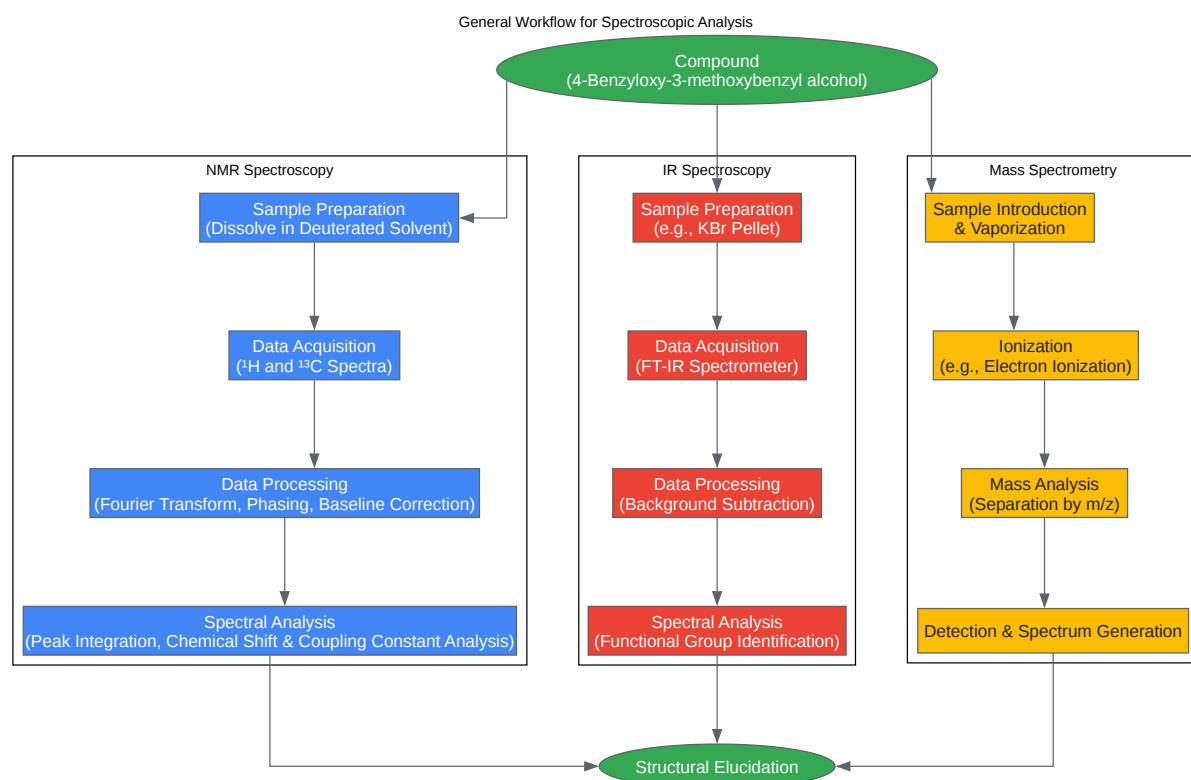
- Grind a small amount (1-2 mg) of **4-Benzyl-3-methoxybenzyl alcohol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the background spectrum of the empty sample holder.
- Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The final spectrum is the ratio of the sample spectrum to the background spectrum.

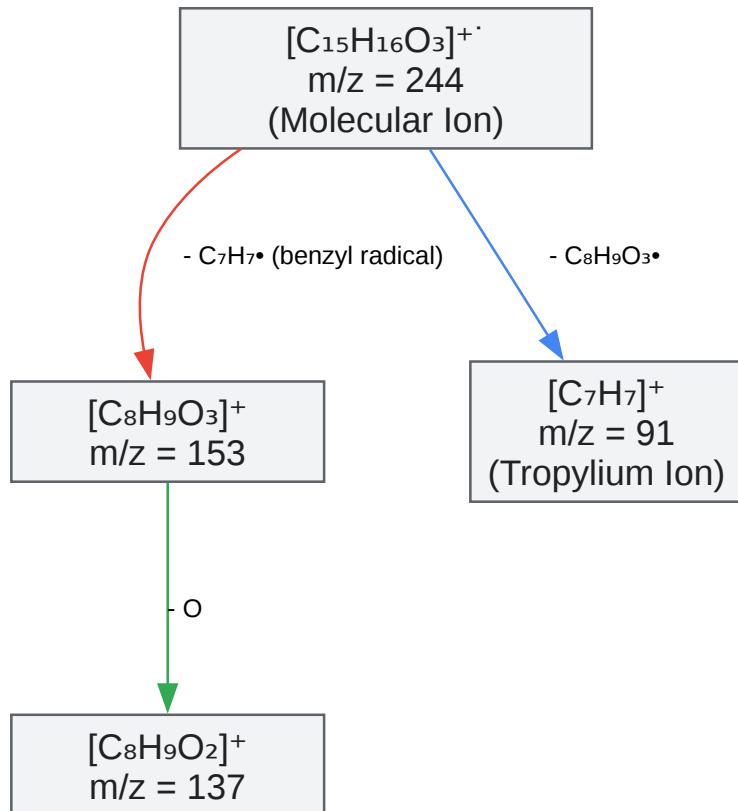
Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:


- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized by heating in a high vacuum environment.

Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation of 4-Benzylxy-3-methoxybenzyl alcohol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzylxy-3-methoxybenzyl alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b139953#spectroscopic-data-of-4-benzyloxy-3-methoxybenzyl-alcohol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com